

physicochemical properties of 4-Chloro-2-methoxy-N-methylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-methoxy-N-methylaniline

Cat. No.: B1328584

[Get Quote](#)

An in-depth technical guide on the physicochemical properties of **4-Chloro-2-methoxy-N-methylaniline**, designed for researchers, scientists, and professionals in drug development.

Introduction

4-Chloro-2-methoxy-N-methylaniline is a substituted aniline derivative with potential applications in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals.^[1] Its chemical structure, featuring a chloro, a methoxy, and an N-methyl group on the aniline scaffold, imparts specific physicochemical characteristics that are crucial for its reactivity, bioavailability, and overall utility in drug design. This document provides a comprehensive overview of its known and predicted properties, experimental protocols for its synthesis and characterization, and visual representations of relevant workflows.

Physicochemical Properties

The physicochemical properties of **4-Chloro-2-methoxy-N-methylaniline** are summarized in the table below. These parameters are essential for predicting its behavior in various chemical and biological systems.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ ClNO	[2][3]
Molecular Weight	171.62 g/mol	[2][4]
CAS Number	35122-79-3	[2]
Appearance	Light brown to brown Solid-liquid mixture	[3]
Boiling Point	260.7 °C at 760 mmHg	[1][3]
Density	1.184 g/cm ³	[1][3]
pKa (Predicted)	4.11 ± 0.12	[1][3]
LogP (Predicted)	2.39	[2]
Flash Point	111.5 °C	[1]
Vapor Pressure	0.0121 mmHg at 25°C	[1]
Refractive Index	1.568	[1]
Solubility	Predicted to have limited solubility in water and be soluble in organic solvents like ethanol and acetone.[5]	
Storage Conditions	Store at 2-8°C, protected from light.[3]	

Experimental Protocols

Synthesis of 4-Chloro-2-methoxy-N-methylaniline

A specific, detailed experimental protocol for the synthesis of **4-Chloro-2-methoxy-N-methylaniline** is not readily available in the public domain. However, a general and plausible synthetic route involves the N-methylation of the precursor, 4-chloro-2-methoxyaniline. This can be achieved through reductive amination.

Objective: To synthesize **4-Chloro-2-methoxy-N-methylaniline** from 4-chloro-2-methoxyaniline.

Materials:

- 4-chloro-2-methoxyaniline
- Paraformaldehyde
- Methanol
- Sodium borohydride
- Ethyl acetate
- Water
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flasks
- Reflux condenser
- Magnetic stirrer and heat plate
- Ice bath
- Rotary evaporator
- Separatory funnel
- Silica gel for column chromatography

Procedure:

- Formation of the Schiff Base Intermediate: In a round-bottom flask, dissolve 4-chloro-2-methoxyaniline and paraformaldehyde in methanol.[\[6\]](#)

- Reflux the mixture with stirring for approximately 2 hours to form the intermediate N-methylenated derivative.[6]
- Reduction to the N-methylaniline: Cool the reaction mixture to 0°C using an ice bath.[6]
- Slowly add sodium borohydride to the cooled solution.[6]
- After the addition is complete, allow the mixture to stir at room temperature for an additional hour.
- Work-up and Purification: Remove the methanol under reduced pressure using a rotary evaporator.[6]
- Add water to the residue and extract the product with ethyl acetate multiple times.[6]
- Combine the organic layers, wash with water and then with brine.[6]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.[6]
- Purify the crude **4-Chloro-2-methoxy-N-methylaniline** by silica gel column chromatography.

Determination of Physicochemical Properties

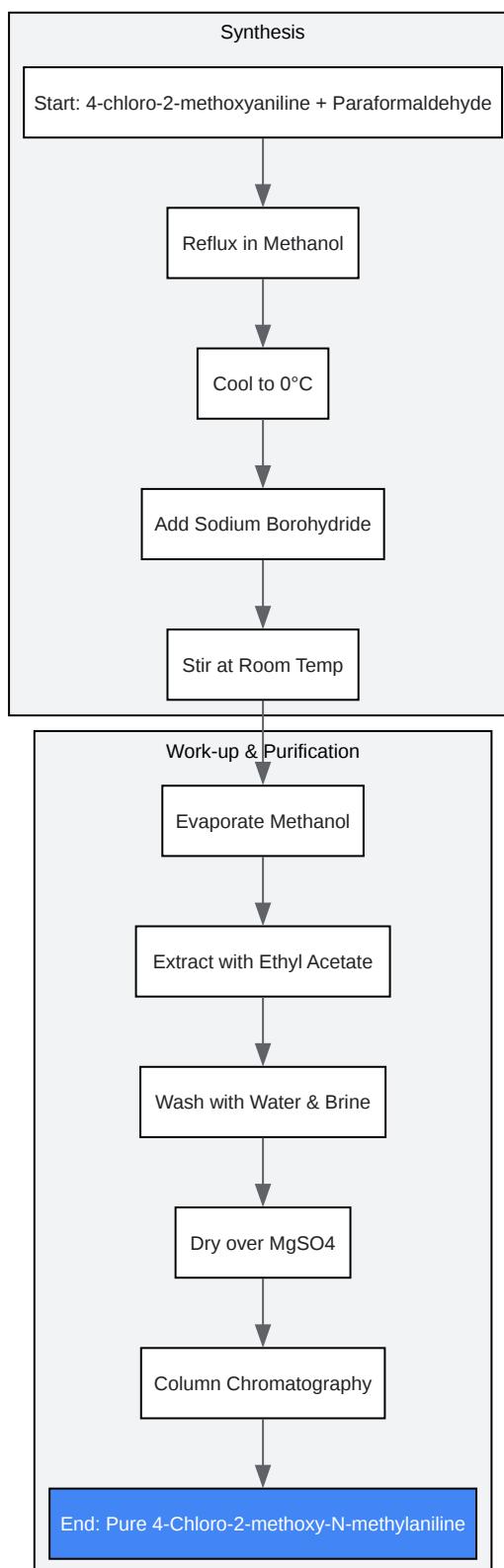
The following are standard laboratory protocols for the determination of key physicochemical properties.

a) Melting Point Determination:

- Apparatus: Capillary melting point apparatus.
- Procedure: A small, dry sample is packed into a capillary tube. The tube is placed in the heating block of the apparatus and heated at a controlled rate of 1-2 °C per minute near the expected melting point. The temperature range from the first appearance of liquid to complete liquefaction is recorded.[7]

b) Boiling Point Determination (Micro method):

- Apparatus: Thiele tube, thermometer, small test tube, capillary tube.
- Procedure: A small amount of the liquid is placed in a small test tube with an inverted, sealed-end capillary tube. The apparatus is heated in a Thiele tube. The temperature at which a steady stream of bubbles emerges from the capillary is noted. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary is recorded as the boiling point.[\[7\]](#)

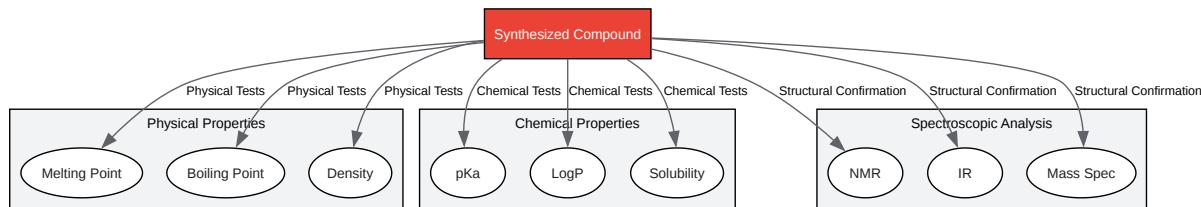

c) Density Determination:

- Apparatus: Pycnometer or digital density meter.
- Procedure (using a pycnometer): The mass of a clean, dry pycnometer is determined. It is then filled with the sample liquid, and the mass is measured again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[\[7\]](#)

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of **4-Chloro-2-methoxy-N-methylaniline**.



[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **4-Chloro-2-methoxy-N-methylaniline**.

Physicochemical Characterization Logic

This diagram outlines the logical flow for the characterization of the physicochemical properties of a synthesized compound like **4-Chloro-2-methoxy-N-methylaniline**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 35122-79-3 CAS MSDS (4-Chloro-2-methoxy-N-methylaniline 96%) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. usbio.net [usbio.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physicochemical properties of 4-Chloro-2-methoxy-N-methylaniline]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1328584#physicochemical-properties-of-4-chloro-2-methoxy-n-methylaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com